molecular formula C10H12ClNO4S B12072410 3-Chloro-4-(propane-2-sulfonamido)benzoic acid

3-Chloro-4-(propane-2-sulfonamido)benzoic acid

Cat. No.: B12072410
M. Wt: 277.73 g/mol
InChI Key: NWOJVHYCNSIRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(propane-2-sulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a chloro substituent at the third position and a propane-2-sulfonamido group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(propane-2-sulfonamido)benzoic acid can be achieved through several methods. One common approach involves the sulfonation of 3-chloro-4-aminobenzoic acid with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to ensure maximum yield and efficiency. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(propane-2-sulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(propane-2-sulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(propane-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The chloro substituent may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(methylsulfonamido)benzoic acid
  • 3-Chloro-4-(ethylsulfonamido)benzoic acid
  • 3-Chloro-4-(butane-2-sulfonamido)benzoic acid

Uniqueness

3-Chloro-4-(propane-2-sulfonamido)benzoic acid is unique due to its specific sulfonamido group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of a chloro substituent and a propane-2-sulfonamido group makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

3-chloro-4-(propan-2-ylsulfonylamino)benzoic acid

InChI

InChI=1S/C10H12ClNO4S/c1-6(2)17(15,16)12-9-4-3-7(10(13)14)5-8(9)11/h3-6,12H,1-2H3,(H,13,14)

InChI Key

NWOJVHYCNSIRSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.